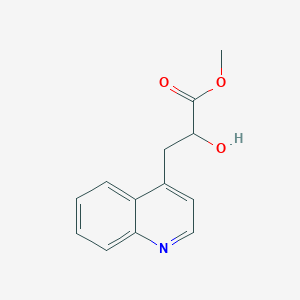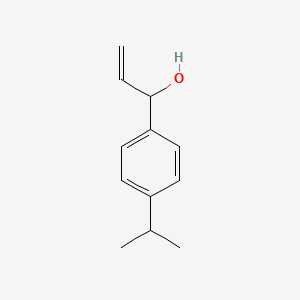![molecular formula C8H14ClNO B13556949 rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride](/img/structure/B13556949.png)
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.
Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.
Industrial Production Methods: Industrial production of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride typically involves large-scale application of the Paal-Knorr or Hantzsch pyrrole synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Pyrrole rings can undergo oxidation reactions to form pyrrole-2-carboxylates and -carboxamides.
Common Reagents and Conditions:
Oxidation: Copper(II) catalysts, air, and stoichiometric oxidants.
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.
Major Products:
Oxidation: Pyrrole-2-carboxylates and -carboxamides.
Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.
Applications De Recherche Scientifique
Chemistry: The unique structure of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride makes it a valuable compound for studying heterocyclic chemistry and developing new synthetic methodologies .
Biology and Medicine: Pyrrole-containing compounds are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral properties. This compound could potentially be explored for similar applications .
Industry: In the industrial sector, pyrrole derivatives are used in the production of pharmaceuticals, agrochemicals, and materials science applications .
Mécanisme D'action
The mechanism of action of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Pyrrole: A simpler heterocyclic compound with a five-membered ring containing one nitrogen atom.
Imidazole: Another five-membered heterocycle with two nitrogen atoms, known for its aromaticity and biological activity.
Uniqueness: rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride is unique due to its fused oxepine and pyrrole rings, which confer distinct chemical and biological properties compared to simpler pyrrole and imidazole derivatives .
Propriétés
Formule moléculaire |
C8H14ClNO |
|---|---|
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
(5aS,8aR)-5,5a,6,7,8,8a-hexahydro-2H-oxepino[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-2-4-10-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8-;/m0./s1 |
Clé InChI |
GAZHRBDIRJNITM-WSZWBAFRSA-N |
SMILES isomérique |
C1C=CCO[C@@H]2[C@@H]1CNC2.Cl |
SMILES canonique |
C1C=CCOC2C1CNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-aminospiro[3.3]heptan-1-yl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide hydrochloride](/img/structure/B13556878.png)

![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonyl chloride](/img/structure/B13556892.png)
![tert-butyl N-[4-(4-hydroxybutyl)phenyl]carbamate](/img/structure/B13556894.png)
![1-[2-(2-aminoethyl)-3-methylpiperidin-1-yl]-2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-one hydrochloride](/img/structure/B13556901.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-ol](/img/structure/B13556908.png)


![2-[(1R)-1-Amino-2-hydroxyethyl]-6-fluorophenol](/img/structure/B13556942.png)

![ethyl 1H,2H,3H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B13556951.png)
![3-Oxobicyclo[3.1.0]hexane-6-carboxylicacid](/img/structure/B13556954.png)
